

Application Note: HPLC Analysis of 2-((p-Aminophenyl)sulphonyl)ethanol

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Compound of Interest

Compound Name: 2-((p-Aminophenyl)sulphonyl)ethanol

Cat. No.: B1266255

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Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **2-((p-Aminophenyl)sulphonyl)ethanol**, a key intermediate in the synthesis of various dyes. The described method utilizes a reverse-phase C18 column with UV detection, providing excellent selectivity and sensitivity. This document provides a comprehensive protocol for sample and standard preparation, detailed chromatographic conditions, and typical method validation data, making it suitable for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction

2-((p-Aminophenyl)sulphonyl)ethanol is a primary aromatic amine and a crucial building block in the chemical industry, particularly in the manufacturing of reactive dyes. Accurate quantification of this compound is essential for process control, quality assurance of the final products, and stability studies. The HPLC method outlined herein is designed for precise and accurate determination of **2-((p-Aminophenyl)sulphonyl)ethanol** in various sample matrices.

Experimental

Instrumentation and Materials

- **HPLC System:** A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

- Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Software: Chromatography data acquisition and processing software.
- Chemicals:
 - **2-((p-Aminophenyl)sulphonyl)ethanol** reference standard (>98% purity)
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Dipotassium hydrogen phosphate (analytical grade)
 - Water (HPLC grade)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: HPLC Chromatographic Conditions

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	A: 20 mM Dipotassium hydrogen phosphate in water B: Acetonitrile
Gradient	Isocratic: 70% A / 30% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 254 nm
Injection Volume	10 µL
Run Time	10 minutes

Protocols

Preparation of Mobile Phase and Standard Solutions

- Mobile Phase A (Aqueous): Dissolve 3.48 g of dipotassium hydrogen phosphate in 1 L of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
- Mobile Phase B (Organic): Acetonitrile (HPLC grade).
- Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of **2-((p-Aminophenyl)sulphonyl)ethanol** reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of methanol and water.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

- Accurately weigh a sample containing **2-((p-Aminophenyl)sulphonyl)ethanol** and transfer it to a volumetric flask.
- Add a 50:50 methanol/water mixture to dissolve the sample, using sonication if necessary.
- Dilute to the mark with the same solvent.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.^{[1][2][3][4]} The following tables summarize the typical performance characteristics of the method.

Table 2: Linearity and Range

Parameter	Result
Linearity Range	1 - 100 µg/mL
Correlation Coefficient (r ²)	> 0.999
Regression Equation	y = mx + c (where y=peak area, x=concentration)

Table 3: Precision

Precision Level	Concentration (µg/mL)	% RSD (n=6)
Repeatability	50	< 1.0%
Intermediate Precision	50	< 2.0%

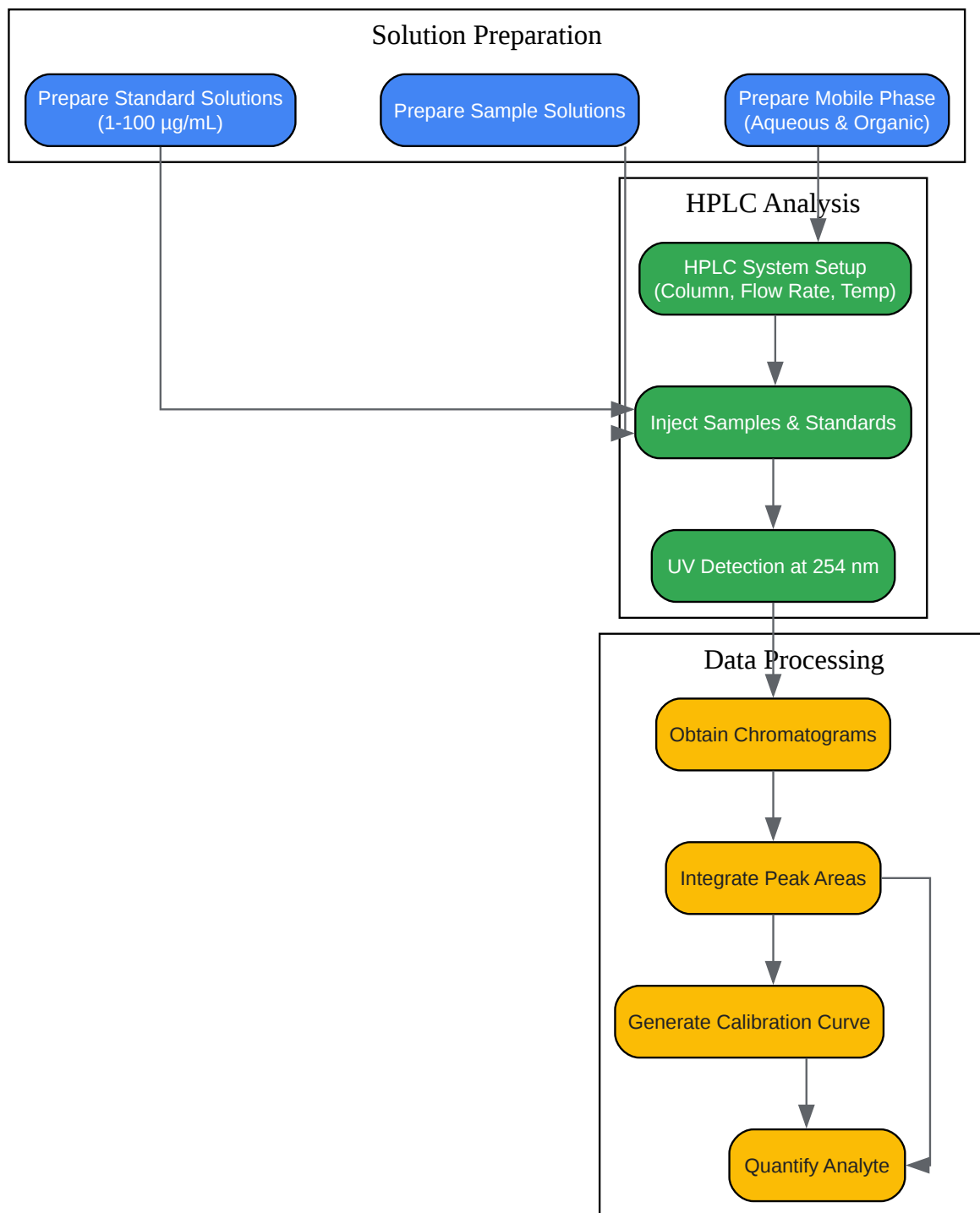
Table 4: Accuracy (Recovery)

Spiked Level	Amount Spiked (µg/mL)	Mean Recovery (%)
80%	40	98.0 - 102.0
100%	50	98.0 - 102.0
120%	60	98.0 - 102.0

Table 5: Limits of Detection and Quantitation

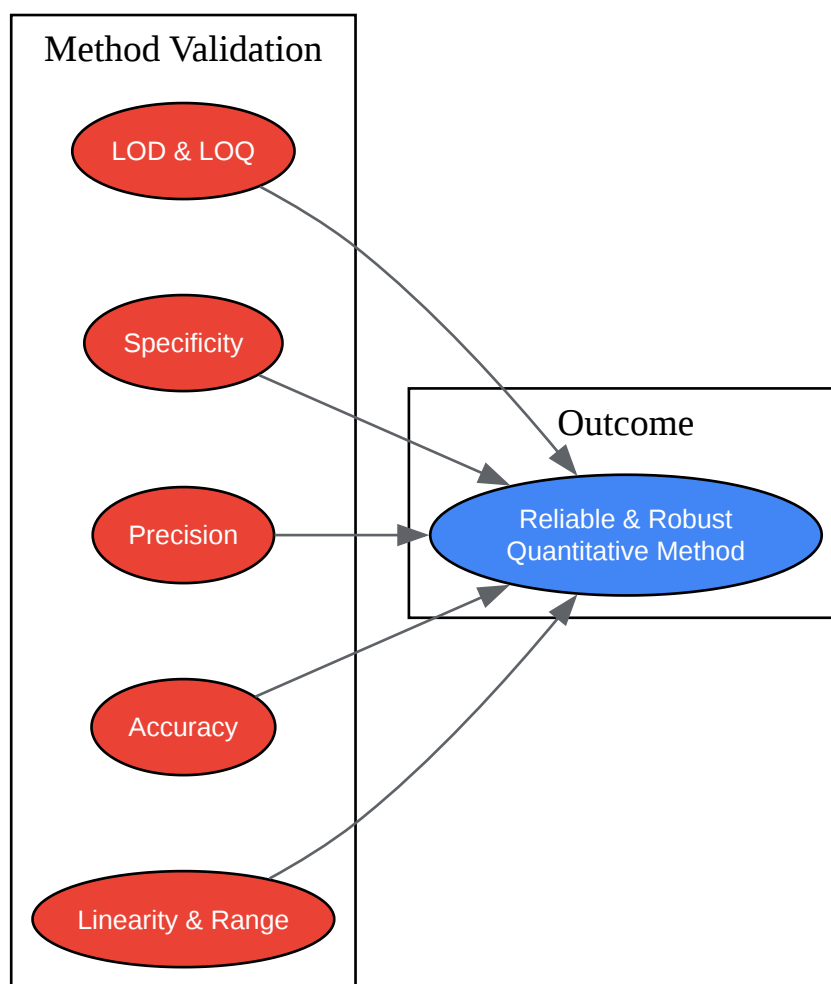
Parameter	Result (µg/mL)
LOD	~ 0.3
LOQ	~ 1.0

Visualizations



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Caption: Experimental workflow for HPLC analysis.



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Caption: Relationship of validation parameters to method reliability.

Conclusion

The HPLC method described provides a straightforward and effective means for the quantitative determination of **2-((p-Aminophenyl)sulphonyl)ethanol**. The method is selective, linear, precise, and accurate over a practical concentration range. It is well-suited for routine quality control analysis in industrial settings and for research purposes.

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